Tert-butyl 3-bromo-5-methyl-1h-pyrazole-1-carboxylate
Overview
Description
Tert-butyl 3-bromo-5-methyl-1h-pyrazole-1-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and a methyl group attached to the pyrazole ring
Preparation Methods
The synthesis of tert-butyl 3-bromo-5-methyl-1h-pyrazole-1-carboxylate typically involves the reaction of 3-bromo-5-methylpyrazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The general reaction scheme is as follows:
3-bromo-5-methylpyrazole+tert-butyl chloroformate→tert-butyl 3-bromo-5-methyl-1h-pyrazole-1-carboxylate
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Tert-butyl 3-bromo-5-methyl-1h-pyrazole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The pyrazole ring can undergo oxidation or reduction reactions, although these are less common for this specific compound.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 3-bromo-5-methyl-1h-pyrazole-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrazole derivatives, which are of interest for their potential biological activities.
Biology: Pyrazole derivatives have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds.
Medicine: Research is ongoing to explore the potential of pyrazole derivatives in drug development, particularly for their anti-cancer and anti-viral properties.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-bromo-5-methyl-1h-pyrazole-1-carboxylate depends on its specific application. In biological systems, pyrazole derivatives often act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The exact pathways involved can vary widely and are the subject of ongoing research.
Comparison with Similar Compounds
Tert-butyl 3-bromo-5-methyl-1h-pyrazole-1-carboxylate can be compared with other pyrazole derivatives such as:
Tert-butyl 3-bromo-1h-pyrazole-1-carboxylate: Lacks the methyl group, which can affect its reactivity and biological activity.
Tert-butyl 3-chloro-5-methyl-1h-pyrazole-1-carboxylate:
Tert-butyl 3-bromo-5-phenyl-1h-pyrazole-1-carboxylate:
Properties
IUPAC Name |
tert-butyl 3-bromo-5-methylpyrazole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c1-6-5-7(10)11-12(6)8(13)14-9(2,3)4/h5H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBGHKLLKHUZCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)OC(C)(C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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